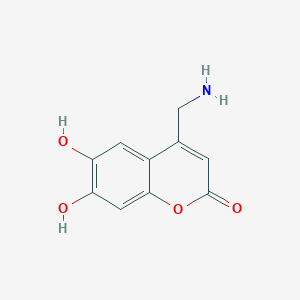

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of an aminomethyl group at the 4th position and two hydroxyl groups at the 6th and 7th positions of the chromen-2-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-2-one core, followed by the introduction of the aminomethyl group and hydroxyl groups through specific reactions. For instance, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Substitution Reactions at the Aminomethyl Group

The primary amine group undergoes nucleophilic substitution, particularly when activated by adjacent electron-withdrawing groups.

Key Reactions:

- Formation of Azasubstituted Derivatives : Reaction with secondary amines (e.g., piperidine, morpholine) under reflux in ethanol replaces the aminomethyl hydrogen, yielding 4-azasubstituted derivatives .

- Chloromethyl Intermediate : Conversion to 4-chloromethyl-6,7-dihydroxycoumarin via treatment with thionyl chloride (SOCl₂), enabling further substitution .

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 80°C | 6 hr | 78% |

| Morpholine | Ethanol | 80°C | 6 hr | 72% |

Alkylation for Quaternary Ammonium Salts

The aminomethyl group reacts with alkyl halides to form water-soluble benzimidazolium salts, enhancing bioavailability .

Reaction Pathway:

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) in DMF at 60–80°C for 12–24 hours.

- Salt Formation : Quaternary ammonium salts precipitate upon cooling.

Representative Products :

| Alkyl Halide | Product Structure | Biological Activity |

|---|---|---|

| Methyl iodide | 1-Methyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one)benzimidazolium chloride | Carbonic anhydrase inhibition |

| Ethyl bromide | 1-Ethyl analog | Enhanced water solubility |

Complexation with Metal Ions and Crown Ethers

The aminomethyl and hydroxyl groups act as ligands for metal coordination and macrocycle formation .

Key Findings:

- Crown Ether Derivatives : Reaction with dibenzo-18-crown-6 in methanol forms stable macrocyclic complexes, confirmed by NMR and mass spectrometry .

- Metal Chelation : Binds Fe³⁺ and Cu²⁺ via hydroxyl groups, as evidenced by UV-Vis spectroscopy .

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Fe³⁺ | 12.3 |

| Cu²⁺ | 9.8 |

Redox Reactions of Hydroxyl Groups

The 6,7-dihydroxy motif participates in oxidation and radical scavenging:

- Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 18.7 μM) via electron donation .

- Oxidation to Quinones : Treatment with Fremy’s salt ((KSO₃)₂NO) oxidizes hydroxyl groups to ortho-quinones, detectable by cyclic voltammetry .

DPPH Radical Scavenging Efficiency :

| Compound | IC₅₀ (μM) |

|---|---|

| 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one | 18.7 |

| Ascorbic acid (control) | 12.4 |

Acylation and Schiff Base Formation

- Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

- Schiff Bases : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked analogs .

Reaction Optimization :

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Acylation | Pyridine | 85% |

| Schiff Base | HCl (cat.) | 68% |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

- Fluorescent Probe : It is utilized as a fluorescent probe in analytical chemistry, particularly for studying enzyme kinetics and interactions. Its ability to fluoresce makes it valuable in biochemical assays.

Biology

- Enzyme Studies : The compound has been employed in studies involving serine proteases, where it acts as a fluorescent marker to analyze enzyme activity and kinetics.

- Biological Assays : It is used in various biological assays due to its solubility in organic solvents like acetone and dimethyl sulfoxide, facilitating its application in cellular studies.

Medicine

- Anticancer Activity : Research indicates that this coumarin derivative exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, highlighting its potential use in developing new antimicrobial therapies .

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in experimental models, indicating potential applications in treating inflammatory diseases .

Anticancer Activity

A notable study highlighted the structure-activity relationship (SAR) of various derivatives of this compound. Compounds with specific substitutions exhibited enhanced anti-inflammatory activity in carrageenan-induced rat models. For example:

- Compounds with substitutions at the 6th position significantly reduced paw edema compared to the reference drug indomethacin.

Antimicrobial Research

Research into coumarin derivatives has revealed their potential as inhibitors of leishmaniasis through multi-targeting protein inhibition approaches. Molecular docking studies have suggested that these compounds may interact effectively with key proteins involved in the disease's pathology .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis; fluorescent probe | Useful in enzyme studies and analytical chemistry |

| Biology | Enzyme kinetics; biological assays | Acts as a fluorescent marker for serine proteases |

| Medicine | Anticancer; antimicrobial; anti-inflammatory | Significant effects against cancer cell proliferation and inflammation |

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 4-(Aminomethyl)benzoic acid

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 4-Aminobenzoic acid

Comparison: 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both hydroxyl groups and the aminomethyl group on the chromen-2-one core This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

Biologische Aktivität

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, exhibits a range of biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chromenone structure with hydroxyl groups at positions 6 and 7, and an aminomethyl group at position 4. This unique configuration enhances its solubility and biological reactivity, making it a promising candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that these compounds possess activity against various bacterial strains, including:

- Staphylococcus pneumoniae

- Pseudomonas aeruginosa

- Bacillus subtilis

- Salmonella panama

The antimicrobial efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing that certain derivatives displayed high activity against these pathogens .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby potentially protecting against oxidative stress-related diseases. In vitro studies have indicated that the compound can reduce oxidative damage in cellular models .

Inhibition of Carbonic Anhydrase

Recent investigations have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes are implicated in cancer progression and metastasis. The compound demonstrated selective inhibition with Ki values indicating effective binding affinity:

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| This compound | CA IX | ~45.5 |

| This compound | CA XII | ~596.6 |

Such inhibition may offer therapeutic avenues for targeting tumor growth and resistance to chemotherapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of the coumarin structure for their antimicrobial activities. The results indicated that compounds with the aminomethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

- Antioxidant Activity : Another research effort focused on assessing the antioxidant capabilities of this compound using DPPH and ABTS assays. The findings suggested a strong correlation between the number of hydroxyl groups and increased antioxidant activity .

- Cancer Research : In a study examining the effects on colorectal cancer cells, it was found that the compound inhibited cell proliferation effectively by targeting CA IX and CA XII isoforms. This suggests its potential role in cancer therapeutics .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-6,7-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCISGGGXFVAERE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.